Dihydropyrocurzerenone

Description

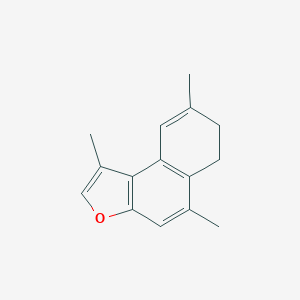

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWOSPDHAFLJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249090 | |

| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocurzerenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20013-75-6 | |

| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocurzerenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQZ9QA2L5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrocurzerenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.5 - 77.5 °C | |

| Record name | Pyrocurzerenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydropyrocurzerenone: Natural Sources and Isolation Protocols

Introduction

Dihydropyrocurzerenone is a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. As a derivative of pyrocurzerenone, its natural occurrence is intrinsically linked to the sources of its parent compound. This technical guide provides a comprehensive overview of the primary natural source of pyrocurzerenone, detailed protocols for its isolation, and discusses the potential biological activities and associated signaling pathways. Due to a lack of specific data on this compound, this guide focuses on the isolation of pyrocurzerenone, which can serve as a precursor for the synthesis of its dihydrogenated form.

Natural Sources and Quantitative Data

Pyrocurzerenone has been successfully isolated from the rhizomes of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family. This plant, commonly known as "pink and blue ginger" or "black turmeric," is a rich source of various sesquiterpenoids. The yield of pyrocurzerenone from this natural source has been quantified, providing a benchmark for extraction and purification efforts.

| Compound | Natural Source | Plant Part | Extraction Method | Yield |

| Pyrocurzerenone | Curcuma aeruginosa Roxb. | Dried Rhizomes | Methanol (B129727) Extraction followed by Column Chromatography | 12 mg from 1.0 kg |

Experimental Protocols: Isolation of Pyrocurzerenone

The following is a detailed methodology for the isolation of pyrocurzerenone from the dried rhizomes of Curcuma aeruginosa.

1. Extraction

-

Plant Material Preparation: 1.0 kg of dried rhizomes of Curcuma aeruginosa are powdered.

-

Maceration: The powdered rhizomes are extracted with methanol at room temperature. The extraction is repeated to ensure exhaustive recovery of secondary metabolites.

-

Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic purification process.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc). The polarity is gradually increased to separate the components based on their affinity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Secondary Fractionation (Silica Gel Column Chromatography):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of n-hexane and dichloromethane (B109758) (CH2Cl2), followed by CH2Cl2 and methanol (MeOH).

-

Procedure: A fraction rich in pyrocurzerenone from the initial chromatography is further purified. For example, a 10 g fraction can be eluted with n-hexane/CH2Cl2 (50:1) and then n-hexane/EtOAc (20:1) to yield several subfractions.

-

-

Tertiary Fractionation (YMC Gel Column Chromatography):

-

Stationary Phase: YMC*GEL (ODS-A, 12 nm S-150 mm).

-

Mobile Phase: A mixture of acetone (B3395972) and water (e.g., 3:1) or methanol and water (e.g., 4:1).

-

Procedure: Subfractions containing pyrocurzerenone are further purified on a reverse-phase column to separate compounds with close polarities.

-

-

Final Purification (Silica Gel Column Chromatography):

-

Stationary Phase: Silica gel.

-

Mobile Phase: n-hexane/CH2Cl2 (50:1).

-

Procedure: A final purification of the pyrocurzerenone-containing fraction (e.g., 90 mg) is performed to yield the pure compound.

-

3. Structure Elucidation

The structure of the isolated pyrocurzerenone is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are recorded to determine the chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

Visualizations

Isolation Workflow

Caption: Workflow for the isolation of pyrocurzerenone.

Potential Signaling Pathway

While the specific signaling pathway modulated by pyrocurzerenone has not been elucidated, many sesquiterpenoids from the Curcuma genus are known to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1][2][3] The following diagram illustrates this potential mechanism of action.

References

Dihydropyrocurzerenone: A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrocurzerenone is a naturally occurring furanosesquiterpene that has been isolated from the resin of Commiphora sphaerocarpa. Its discovery is part of the broader scientific interest in the chemical constituents of Commiphora species, which are known for their rich history in traditional medicine and perfumery. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its isolation and structural elucidation. Due to the limited publicly available data, this guide also highlights the gaps in our knowledge regarding its synthesis and biological activities, presenting opportunities for future research.

Discovery and Natural Occurrence

This compound was first reported in the scientific literature in a 2002 study by Dekebo, Dagne, and Sterner, published in the journal Fitoterapia.[1] The compound was isolated from the resin of Commiphora sphaerocarpa, a plant species belonging to the Burseraceae family. This family of plants is well-known for producing fragrant resins, such as myrrh and frankincense, which are complex mixtures of terpenoids and other secondary metabolites.

The 2002 study focused on the chemical investigation of furanosesquiterpenes from C. sphaerocarpa and its related species, which are sometimes considered adulterants of true myrrh.[1] The identification of this compound was achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Structural Elucidation

Experimental Protocols

Isolation of this compound

Detailed experimental protocols for the isolation of this compound from Commiphora sphaerocarpa resin are not available in the readily accessible literature. However, a general workflow for the isolation of sesquiterpenoids from plant resins can be inferred based on common phytochemical practices.

Synthesis

As of the latest available information, there are no published reports on the total synthesis of this compound. The chemical synthesis of furanosesquiterpenes can be a complex undertaking due to the challenges associated with constructing the medium-sized carbocyclic ring and controlling the stereochemistry. The development of a synthetic route to this compound would be a valuable contribution to the field of organic chemistry, enabling further biological studies and providing a scalable source of the compound.

Biological Activity and Potential Applications

There is currently a lack of specific data on the biological activity and potential pharmacological applications of this compound. However, many furanosesquiterpenes isolated from Commiphora species have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The structural relationship of this compound to other bioactive sesquiterpenoids suggests that it may also possess interesting pharmacological properties that warrant investigation.

Quantitative Data

Due to the absence of detailed publications focusing on the quantification of this compound, no quantitative data regarding its yield from the natural source, or its physicochemical properties, are available in the public domain.

Future Perspectives

The discovery of this compound has added to the growing family of furanosesquiterpenes from the genus Commiphora. However, significant research is still required to fully understand this molecule. The key areas for future investigation include:

-

Total Synthesis: The development of a robust and efficient total synthesis would provide access to larger quantities of this compound for comprehensive biological evaluation.

-

Biological Screening: A thorough investigation of its biological activities is warranted to explore its potential as a therapeutic agent.

-

Pharmacological Studies: Should any significant biological activity be identified, further studies to elucidate its mechanism of action would be crucial.

-

Quantitative Analysis: Development of analytical methods to quantify the content of this compound in various Commiphora resins would be valuable for quality control and standardization of natural extracts.

Conclusion

This compound is a furanosesquiterpene whose discovery has been documented, but whose properties remain largely unexplored. This technical guide has summarized the available information on its history and discovery, while also highlighting the significant gaps in our current knowledge. For researchers in natural product chemistry, medicinal chemistry, and drug discovery, this compound represents an intriguing molecule with untapped potential, inviting further scientific exploration.

References

Dihydropyrocurzerenone CAS number and molecular weight

This technical guide provides a comprehensive overview of the current scientific understanding of Dihydropyrocurzerenone, a furanosesquiterpene of interest to researchers in natural product chemistry and drug development. This document collates available data on its chemical properties, natural sources, and the methodologies for its isolation and characterization.

Physicochemical Properties

This compound is a sesquiterpenoid compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 59462-26-9[1] |

| Molecular Formula | C₁₅H₁₈O[2] |

| Molecular Weight | 214.30 g/mol [1][2] |

| Appearance | Solid (Off-white to light yellow)[1] |

| SMILES | C[C@@H]1CCC2=C(C)C=C3OC=C(C)C3=C2C1[1] |

| Structure Classification | Terpenoids, Sesquiterpenes[1] |

Natural Occurrence

This compound has been identified as a natural constituent of the resin of Commiphora sphaerocarpa, a plant belonging to the Burseraceae family. This furanosesquiterpene is isolated alongside other known compounds such as curzerenone (B144611) and furanodienone (B1239088) from this plant source[1][2].

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in publicly available literature, the general methodology can be inferred from studies on the chemical constituents of Commiphora species. The process typically involves extraction from the plant resin followed by chromatographic separation and spectroscopic identification.

General Isolation and Identification Workflow:

-

Plant Material Collection and Preparation: The resin of Commiphora sphaerocarpa is collected and prepared for extraction.

-

Extraction: A suitable solvent is used to extract the chemical constituents from the resin.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography, to separate the individual compounds.

-

Spectroscopic Analysis: The purified compounds are then identified and characterized using spectroscopic methods. The identification of this compound has been aided by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a generalized workflow diagram for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable scarcity of published research specifically detailing the biological activities, mechanism of action, and associated signaling pathways of this compound. While many dihydropyrimidine (B8664642) and dihydropyridine (B1217469) derivatives have been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities, these findings cannot be directly extrapolated to this compound due to structural differences.

Future research is warranted to elucidate the potential therapeutic properties of this compound and to understand its interactions with biological systems at the molecular level. Investigating its effects on various cell lines and in animal models would be a crucial first step in determining its pharmacological profile.

Conclusion

This compound is a naturally occurring furanosesquiterpene with a defined chemical structure and known physicochemical properties. Its presence in Commiphora sphaerocarpa has been established, and general methods for its isolation and identification are understood. However, a significant knowledge gap exists regarding its biological functions and potential as a therapeutic agent. This technical guide highlights the need for further in-depth studies to explore the pharmacology of this compound, which may hold promise for future drug discovery and development efforts.

References

Dihydropyrocurzerenone: A Sesquiterpenoid's Role in Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrocurzerenone (B3029231), a sesquiterpenoid found predominantly in the rhizomes of Curcuma species, particularly Curcuma wenyujin, is emerging as a significant player in the complex arsenal (B13267) of plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in protecting plants against a range of biotic threats. This document details its presumed antifungal and insecticidal properties, based on data from extracts rich in this and related compounds. Furthermore, it outlines detailed experimental protocols for the investigation of its bioactivity and presents a hypothetical signaling pathway for its induced biosynthesis. This guide is intended to serve as a foundational resource for researchers in plant science, natural product chemistry, and drug development, aiming to stimulate further investigation into the therapeutic and agricultural potential of this promising natural compound.

Introduction

Plants, being sessile organisms, have evolved a sophisticated defense system that relies on a vast array of secondary metabolites. Among these, sesquiterpenoids represent a large and diverse class of compounds with a wide range of biological activities. This compound, a bioactive sesquiterpenoid, has been identified as a constituent of several medicinal plants, most notably Curcuma wenyujin. While research has traditionally focused on the pharmacological properties of Curcuma extracts, there is a growing interest in understanding the ecological roles of their individual components, such as this compound, in mediating plant-environment interactions. This guide synthesizes the available, albeit limited, direct evidence and extrapolates from data on related compounds and extracts to delineate the role of this compound in plant defense.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C15H22O2 |

| Molar Mass | 234.34 g/mol |

| Class | Sesquiterpenoid |

| Appearance | Not available for pure compound |

| Solubility | Likely soluble in organic solvents |

Role in Plant Defense: Antifungal and Insecticidal Activities

Direct quantitative data on the bioactivity of purified this compound is currently limited in publicly accessible literature. However, studies on essential oils and extracts from Curcuma species, where this compound is a known constituent, provide strong indications of its potential defensive functions.

Antifungal Activity

Extracts from Curcuma wenyujin have demonstrated notable antifungal properties. The essential oil of C. wenyujin, which contains a mixture of sesquiterpenoids including this compound, has been tested against various fungal strains. The minimum inhibitory concentration (MIC) values for the essential oils and their main ingredients have been reported to range from 62.5 to 500 µg/mL[1]. While specific data for this compound is not available, these findings suggest its likely contribution to the overall antifungal efficacy of the plant.

Table 1: Antifungal Activity of Curcuma wenyujin Essential Oil

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 62.5 - 500[1] |

| Aspergillus niger | 62.5 - 500[1] |

| Saccharomyces cerevisiae | 62.5 - 500[1] |

Note: The reported MIC range is for the complete essential oil and its various components, not specifically for this compound.

Insecticidal and Antifeedant Activity

The essential oil of Curcuma wenyujin has also been investigated for its insecticidal properties. A study on the booklouse (Liposcelis bostrychophila) demonstrated the contact and fumigant toxicity of the essential oil[2]. The LD₅₀ value for the essential oil was 208.85 µg/cm²[2]. Again, while not specific to this compound, this points to the potential of its constituent sesquiterpenoids in deterring insect herbivores. Similarly, extracts from Curcuma longa have shown insecticidal activity against the larvae of Culex pipiens and weak toxic effects on Spodoptera littoralis larvae[3].

Table 2: Insecticidal Activity of Curcuma Extracts

| Insect Species | Plant Extract | Bioassay | Quantitative Data |

| Liposcelis bostrychophila | C. wenyujin essential oil | Contact toxicity | LD₅₀: 208.85 µg/cm²[2] |

| Culex pipiens (larvae) | C. longa hexane (B92381) extract | Larvicidal | LC₅₀: 5.28 mg L⁻¹ (48h)[3] |

| Spodoptera littoralis (larvae) | C. longa water extract | Larvicidal | LC₅₀: 495.9 mg L⁻¹ (48h)[3] |

Biosynthesis and Signaling

The biosynthesis of sesquiterpenoids in plants is a complex process that is often induced in response to biotic and abiotic stresses. The production of these defensive compounds is regulated by intricate signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Upon attack by herbivores or pathogens, plants recognize specific molecular patterns, leading to a signaling cascade that activates the biosynthesis of defense compounds. In the case of sesquiterpenoids, this typically involves the upregulation of genes encoding enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are then converted to the C15 precursor farnesyl pyrophosphate (FPP), which is subsequently cyclized and modified by a variety of terpene synthases and cytochrome P450 monooxygenases to generate the vast diversity of sesquiterpenoid structures, including this compound.

The jasmonate signaling pathway is a key regulator of plant defenses against necrotrophic pathogens and chewing insects[4][5]. Herbivore damage or pathogen infection triggers the synthesis of JA, which then binds to its receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of defense-related genes, including those involved in sesquiterpenoid biosynthesis[6][7]. The salicylic acid pathway, on the other hand, is primarily involved in defense against biotrophic pathogens and also plays a role in regulating the synthesis of certain terpenoids[8][9][10][11].

Caption: Hypothetical signaling pathway for induced this compound biosynthesis.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of sesquiterpenoids from plant material.

Materials:

-

Dried and powdered rhizomes of Curcuma wenyujin

-

Solvents: n-hexane, ethyl acetate, methanol

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Glass columns for chromatography

Procedure:

-

Extraction: Macerate the powdered rhizomes sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, and then methanol) at room temperature for 72 hours for each solvent.

-

Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain crude extracts.

-

Fractionation: Subject the most active crude extract (based on preliminary bioassays) to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Monitoring: Monitor the fractions by TLC to identify those containing compounds with similar Rf values.

-

Purification: Combine similar fractions and subject them to further chromatographic purification steps (e.g., preparative TLC or HPLC) until a pure compound is obtained.

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), MS, and IR to confirm its identity as this compound.

Caption: General workflow for the extraction and isolation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing[12][13].

Materials:

-

Pure this compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

96-well microtiter plates

-

RPMI-1640 medium

-

Spectrophotometer (for reading absorbance)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI protocols.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations. Ensure the final solvent concentration is not inhibitory to the fungus.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (antifungal drug), a negative control (medium and inoculum without the compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Insect Antifeedant Bioassay: Leaf Disc No-Choice Method

This method assesses the ability of a compound to deter feeding by insect larvae[14][15].

Materials:

-

Pure this compound

-

Insect larvae (e.g., Spodoptera litura)

-

Fresh host plant leaves (e.g., castor bean leaves)

-

Petri dishes

-

Filter paper

-

Solvent for dissolving the compound (e.g., acetone)

-

Leaf area meter or scanner and image analysis software

Procedure:

-

Compound Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves.

-

Treatment: Dip the leaf discs in the respective concentrations of the test compound for a few seconds and allow the solvent to evaporate completely. For the control, dip leaf discs in the solvent only.

-

Bioassay Setup: Place a treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single pre-starved insect larva into each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled conditions (temperature, humidity, and light) for 24 hours.

-

Data Collection: After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

-

Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control disc and T is the area of leaf consumed in the treated disc.

Conclusion and Future Directions

This compound, a sesquiterpenoid from Curcuma species, shows significant promise as a plant defense compound. While direct evidence of its bioactivity is still emerging, data from extracts rich in this and related molecules strongly suggest its involvement in antifungal and insecticidal defense. The protocols and hypothetical signaling pathways presented in this guide provide a framework for future research aimed at elucidating the precise role and mechanism of action of this compound.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for extensive bioassays.

-

Quantitative determination of its antifungal and insecticidal activities against a broad range of plant pathogens and herbivores.

-

Elucidation of its specific mode of action at the molecular level.

-

Investigation of the specific enzymes and regulatory genes involved in its biosynthesis.

-

Field studies to validate its role in plant defense under natural conditions.

A deeper understanding of this compound and its role in plant defense will not only advance our knowledge of chemical ecology but also open up new avenues for the development of novel, natural-product-based strategies for crop protection and potentially for therapeutic applications.

References

- 1. Chemical composition and antimicrobial activity of three essential oils from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of insecticidal constituents of the essential oil of Curcuma wenyujin rhizomes active against Liposcelis bostrychophila Badonnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jast.modares.ac.ir [jast.modares.ac.ir]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The origin and evolution of salicylic acid signaling and biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylic acid promotes terpenoid synthesis in the fungi Sanghuangporus baumii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. entomoljournal.com [entomoljournal.com]

- 15. Antifeedant and insecticidal activities of selected plant extracts against Epilachna beetle, Henosepilachna vigintioctopunctata (Coleoptera: Coccinellidae) [file.scirp.org]

An In-Depth Technical Guide to the Stereochemistry and Isomers of Dihydropyrocurzerenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrocurzerenone (B3029231) is a naturally occurring furanosesquiterpene, a class of organic compounds characterized by a 15-carbon skeleton, that has been isolated from the resin of Commiphora sphaerocarpa. As with many natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure, making a thorough understanding of its stereochemistry and isomeric forms paramount for researchers in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound, including its isomers, relevant quantitative data, and the experimental methodologies employed for their characterization.

The Core Structure and Stereochemical Complexity

The foundational structure of this compound is based on a germacrane (B1241064) sesquiterpenoid skeleton. The precise arrangement of atoms in space, or stereochemistry, is crucial to its identity and function. The exact number and configuration of stereocenters in this compound determine the potential number of stereoisomers. Based on available literature, this compound possesses at least two stereocenters, leading to a minimum of four possible stereoisomers (two pairs of enantiomers).

Isomeric Relationships

The relationship between the different stereoisomers of this compound can be visualized as follows:

Caption: Relationship between stereoisomers of this compound.

Quantitative Data of this compound and its Isomers

| Compound | Specific Rotation [α]D | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| This compound (putative) | Not Reported | Data not available | Data not available |

| Related Furanosesquiterpene 1 | +X° (c 0.1, CHCl₃) | 7.08 (s, 1H), 5.10 (t, J=7.0 Hz, 1H), 2.15 (s, 3H) | 169.8, 142.5, 138.2, 124.5, 110.3, 20.8 |

| Related Furanosesquiterpene 2 | -Y° (c 0.2, CHCl₃) | 7.12 (s, 1H), 4.95 (d, J=9.5 Hz, 1H), 1.89 (s, 3H) | 170.1, 143.1, 135.7, 125.1, 109.8, 19.5 |

Note: The data presented above for related compounds is illustrative and intended for comparative purposes. Specific values for this compound isomers need to be determined experimentally.

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute and relative stereochemistry of a natural product like this compound involves a combination of spectroscopic and chemical methods.

1. Isolation and Purification

The initial step involves the extraction of the compound from its natural source, Commiphora sphaerocarpa.

Caption: General workflow for the isolation of this compound.

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are fundamental for determining the connectivity of atoms and the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is particularly powerful for establishing through-space proximities of protons, which helps in assigning the relative configuration of stereocenters.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

-

Chiroptical Spectroscopy:

-

Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter can distinguish between enantiomers.

-

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques provide information about the absolute configuration of chiral molecules by measuring the differential absorption or rotation of circularly polarized light.

-

3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the absolute and relative stereochemistry of a molecule. This technique requires the formation of a high-quality crystal of the compound.

4. Chemical Correlation and Total Synthesis

The stereochemistry of a novel natural product can be established by chemically converting it to a compound of known stereochemistry. Furthermore, the unambiguous total synthesis of a specific stereoisomer and comparison of its spectroscopic and chiroptical data with that of the natural product provides definitive proof of its structure.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the general approach to identifying its biological targets and mechanism of action follows a structured workflow.

Caption: Logical workflow for target identification of a natural product.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its biological properties. While the complete stereochemical picture is still emerging, this guide provides a foundational understanding for researchers. The application of modern spectroscopic techniques, X-ray crystallography, and stereoselective synthesis will be instrumental in fully characterizing all the stereoisomers of this intriguing furanosesquiterpene and unlocking its full therapeutic potential. Further research is warranted to isolate and characterize all stereoisomers, determine their specific biological activities, and elucidate their mechanisms of action.

Methodological & Application

Application Notes and Protocols for Pyrocurzerenone and Curzerenone in In Vitro Cancer Cell Line Studies

Note to the Reader: No direct studies on "dihydropyrocurzerenone" were found in the available literature. This document provides a detailed overview of the in vitro applications of the closely related compounds, pyrocurzerenone and curzerenone (B144611) , in cancer cell line research.

These application notes are intended for researchers, scientists, and professionals in drug development interested in the potential anti-cancer properties of pyrocurzerenone and curzerenone.

Pyrocurzerenone

Application Notes

Pyrocurzerenone, a natural compound, has been investigated for its anti-metastatic properties in oral cancer cell lines. Unlike traditional cytotoxic agents, pyrocurzerenone does not significantly impact cell viability at concentrations up to 100 μM.[1][2] Its primary mechanism of action appears to be the inhibition of cell migration and invasion.[1][2]

The compound has been shown to downregulate the phosphorylation of ERK1/2 and the expression of cathepsin S, key proteins involved in cell motility and invasion.[1][2] This suggests that pyrocurzerenone may be a valuable tool for studying the signaling pathways that govern cancer metastasis.

Data Presentation

Table 1: Cytotoxicity of Pyrocurzerenone on Oral Cancer Cell Lines

| Cell Line | Concentration (μM) | Incubation Time (h) | Effect on Cell Viability |

| SCC-9 | up to 100 | 24, 48, 72 | No significant cytotoxic effect |

| SCC-1 | up to 100 | 24, 48, 72 | No significant cytotoxic effect |

| SAS | up to 100 | 24, 48, 72 | No significant cytotoxic effect |

Data sourced from[2]

Experimental Protocols

1. Cell Culture:

-

Oral cancer cell lines (SCC-9, SCC-1, SAS) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of pyrocurzerenone (0, 25, 50, and 100 μM) for 24, 48, and 72 hours.[2]

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 200 μL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Wound Healing Assay:

-

Grow cells to confluence in 6-well plates.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of pyrocurzerenone.

-

Capture images of the wound at 0 and 24 hours to assess cell migration.

4. Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in the upper chamber in a serum-free medium containing pyrocurzerenone.

-

Add a medium containing 10% FBS to the lower chamber as a chemoattractant.

-

After 24 hours, remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface and count them under a microscope.

5. Western Blot Analysis:

-

Lyse treated cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-ERK1/2, ERK1/2, Cathepsin S, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) kit.

Visualization

Caption: Pyrocurzerenone inhibits oral cancer cell metastasis.

Caption: Experimental workflow for pyrocurzerenone studies.

Curzerenone

Application Notes

Curzerenone, a sesquiterpene, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including drug-resistant lung carcinoma and cervical cancer.[3][4][5] Unlike pyrocurzerenone, curzerenone exhibits potent cytotoxicity.

Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[3][5] Curzerenone also modulates key signaling pathways, activating the p38 MAPK/ERK pathway while inhibiting the pro-survival NF-κB pathway.[3][5]

Data Presentation

Table 2: IC50 Values of Curzerenone in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Incubation Time (h) | Notes |

| Gemcitabine-resistant Lung Carcinoma | Lung | 24 | Not Specified | [3] |

| H69AR | Lung | 9 | Not Specified | [4][5] |

| MRC5 | Normal Lung Fibroblast | 80 | Not Specified | Suggests selectivity for cancer cells[4][5] |

| HeLa | Cervical | Not Specified | Not Specified | Inhibits proliferation, migration, and invasion[4] |

| SiHa | Cervical | Not Specified | Not Specified | Inhibits proliferation, migration, and invasion[4] |

Experimental Protocols

1. Cell Culture:

-

Gemcitabine-resistant lung carcinoma cells, H69AR, HeLa, and SiHa cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% antibiotics.

-

Normal MRC5 cells are cultured under similar conditions for cytotoxicity comparison.

2. Cell Proliferation Assay (MTT Assay):

-

Protocol is similar to the one described for pyrocurzerenone.

-

A wider range of concentrations should be tested to determine the IC50 value accurately.

3. Apoptosis Detection:

-

DAPI Staining: Treat cells with curzerenone, fix with 4% paraformaldehyde, and stain with DAPI to visualize nuclear morphology changes (e.g., chromatin condensation and fragmentation) indicative of apoptosis.

-

Annexin V-FITC/PI Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells after treatment.

4. Measurement of Mitochondrial Membrane Potential (MMP):

-

Treat cells with curzerenone and then incubate with a fluorescent probe such as JC-1 or Rhodamine 123.

-

Analyze the cells by flow cytometry. A decrease in red fluorescence (for JC-1) or overall fluorescence (for Rhodamine 123) indicates a loss of MMP.

5. Detection of Reactive Oxygen Species (ROS):

-

Load curzerenone-treated cells with the ROS-sensitive dye 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.

6. Western Blot Analysis:

-

Perform Western blotting as described for pyrocurzerenone to analyze the expression levels of proteins in the apoptosis and signaling pathways, such as Bax, Bcl-2, p-p38, p-ERK, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).

Visualization

Caption: Curzerenone induces apoptosis via multiple pathways.

Caption: Workflow for curzerenone's anticancer effect analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrocurzerenone suppresses human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells are mediated via programmed cell death, loss of mitochondrial membrane potential, ROS, and blocking the ERK/MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jbuon.com [jbuon.com]

Limited Research Data Precludes Detailed Application and Protocol Generation for Dihydropyrocurzerenone in Prostate Cancer Research

A comprehensive review of available scientific literature reveals a significant lack of research on the application of Dihydropyrocurzerenone (B3029231) in prostate cancer studies involving the PC-3 and LNCaP cell lines. While the compound has been identified in various plant extracts, its specific effects and mechanisms of action in the context of prostate cancer have not been substantially investigated, preventing the creation of detailed application notes and experimental protocols as requested.

A study focusing on the secondary metabolites of Commiphora opobalsamum investigated the antiproliferative effects of several compounds, including this compound, on human prostate cancer cell lines. However, the six sesquiterpenoids tested, which included this compound, were reported to be inactive in the bioassays conducted on PC-3 and LNCaP cells[1]. This finding indicates a lack of significant cytotoxic or antiproliferative activity of this compound against these specific prostate cancer cell lines in that particular study.

While this compound has been identified as a constituent of various Commiphora species, and certain extracts from these plants have demonstrated cytotoxicity against other cancer cell lines such as skin cancer, the specific contribution of this compound to these effects has not been elucidated[2]. General reviews of the Commiphora genus mention the anti-cancer potential of various constituent compounds, with a focus on other molecules like guggulsterone (B1672438) and furan (B31954) sesquiterpenes, but do not provide specific data on this compound's activity in prostate cancer[3][4][5].

Interestingly, research on Curcumae Rhizoma (turmeric rhizome) has identified this compound as a key active compound contributing to stress resistance and lifespan extension in the model organism Caenorhabditis elegans[6][7]. While this highlights the potential bioactivity of the compound, it does not provide the necessary data for its application in prostate cancer research.

Due to the absence of quantitative data such as IC50 values, apoptosis induction rates, cell cycle analysis, or established signaling pathways for this compound in PC-3 and LNCaP prostate cancer cells, the generation of the requested detailed application notes, protocols, data tables, and visualizations is not feasible at this time. The foundational experimental results required to create such a document are not available in the current body of scientific literature.

Should further research be published demonstrating a significant and measurable effect of this compound on prostate cancer cell lines, the development of detailed application notes and protocols would become a viable endeavor. For now, researchers and drug development professionals are advised that the therapeutic potential of this specific compound in prostate cancer remains unproven.

References

- 1. Secondary metabolites from Commiphora opobalsamum and their antiproliferative effect on human prostate cancer cells | CoLab [colab.ws]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the Potential of Curcumae Rhizoma Aqueous Extract in Stress Resistance and Extending Lifespan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Cytotoxicity of Dihydropyrocurzerenone on A431 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrocurzerenone, a natural product, has emerged as a compound of interest for its potential anticancer properties. This document provides a comprehensive guide to evaluating the cytotoxic effects of this compound on the A431 human epidermoid carcinoma cell line. A431 cells are a well-established model for skin cancer research, primarily due to their high expression of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These protocols detail the necessary steps for cell culture, cytotoxicity assessment, and investigation into the potential mechanisms of action, such as the induction of apoptosis.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cell Viability of A431 Cells Treated with this compound (MTT Assay)

| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 92.3 ± 5.1 |

| 5 | 75.6 ± 6.2 |

| 10 | 51.8 ± 4.9 |

| 25 | 28.4 ± 3.7 |

| 50 | 15.1 ± 2.5 |

| 100 | 5.7 ± 1.8 |

Table 2: Apoptosis Analysis of A431 Cells Treated with this compound (Flow Cytometry with Annexin V/PI Staining)

| Concentration of this compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |

| 10 | 15.8 ± 2.1 | 5.2 ± 1.1 | 79.0 ± 3.0 |

| 25 | 35.4 ± 3.5 | 12.7 ± 1.9 | 51.9 ± 4.8 |

| 50 | 58.9 ± 4.2 | 25.3 ± 2.8 | 15.8 ± 3.5 |

Experimental Protocols

A431 Cell Culture

Materials:

-

A431 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes until cells detach.

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for plating.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

A431 cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Protocol:

-

Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

Apoptosis Assay using Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

A431 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed A431 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis in A431 Cells

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Application Notes and Protocols: Dihydropyrocurzerenone and Related Compounds as Ligands for Protein Binding Studies

Disclaimer: Direct experimental data on the protein binding of Dihydropyrocurzerenone is not currently available in the public domain. The following application notes and protocols are based on studies conducted on structurally related compounds found in Curcuma zedoaria, such as Curcumenol (B1669339) and Curcumenone (B9321). Researchers should use this information as a guideline and adapt the protocols for their specific experimental needs with this compound.

Introduction

This compound is a sesquiterpenoid that, along with related compounds like curcumenol and curcumenone, is found in the medicinal plant Curcuma zedoaria[1][2]. These compounds have garnered interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects[3]. Understanding the interaction of these small molecules with protein targets is crucial for elucidating their mechanism of action and for the development of novel therapeutics. This document provides an overview of the potential applications of this compound as a ligand in protein binding studies and offers detailed protocols for relevant experimental techniques.

Potential Protein Targets and Applications

Based on studies of related compounds from Curcuma zedoaria, this compound may interact with a variety of protein targets, offering several avenues for research and drug development:

-

Human Serum Albumin (HSA): HSA is a major transport protein in the blood, and the binding of drugs to HSA can significantly affect their pharmacokinetic and pharmacodynamic properties. Studies on curcumenol and curcumenone have shown moderate binding affinity to HSA, suggesting that this compound may also bind to this protein, influencing its distribution and availability in the body[1].

-

Receptor Tyrosine Kinases (RTKs): Compounds from Curcuma zedoaria have been investigated as potential inhibitors of RTKs like HER2, which are implicated in cancer[4]. Ligand-binding studies can help determine if this compound can inhibit the activity of such kinases. The binding of a ligand to a protein can prevent it from binding to signaling molecules for cancer growth, which could inhibit or even stop the protein's activity[4].

-

Other Potential Targets: Given the diverse biological activities reported for compounds from Curcuma zedoaria, other potential protein targets could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases) and proteins regulating apoptosis.

Quantitative Data on Related Compounds

The following table summarizes the binding affinities of curcumenol and curcumenone with Human Serum Albumin (HSA), as determined by fluorescence quench titration and molecular docking. This data can serve as a reference for designing binding assays with this compound.

| Compound | Protein Target | Binding Constant (K) | Binding Energy (kcal/mol) | Technique |

| Curcumenol | Human Serum Albumin (HSA) | 1.97 × 10⁴ M⁻¹ | -6.77 | Fluorescence Quench Titration & Molecular Docking |

| Curcumenone | Human Serum Albumin (HSA) | 2.46 × 10⁵ M⁻¹ | -5.74 | Fluorescence Quench Titration & Molecular Docking |

Data sourced from spectrofluorometric and molecular docking studies on the binding of curcumenol and curcumenone to human serum albumin[1].

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of this compound binding to a target protein.

Materials:

-

Purified target protein (e.g., HSA) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution in a compatible solvent (e.g., DMSO), with the final solvent concentration kept below 1% in the reaction.

-

ITC instrument and corresponding cells.

Protocol:

-

Sample Preparation:

-

Prepare a 20-50 µM solution of the target protein in the desired buffer. Degas the solution thoroughly.

-

Prepare a 200-500 µM solution of this compound in the same buffer, ensuring the final solvent concentration is identical to that in the protein solution to minimize heat of dilution effects. Degas the ligand solution.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300 rpm).

-

Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.

-

-

Loading the ITC:

-

Load the protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

-

Running the Experiment:

-

Perform a control experiment by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

Perform the main experiment by injecting the ligand into the protein solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

-

Isothermal Titration Calorimetry Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.

Objective: To determine the kinetics (association and dissociation rates) and affinity of this compound binding to a target protein.

Materials:

-

SPR instrument and sensor chip (e.g., CM5 chip).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Purified target protein.

-

This compound solutions at various concentrations in running buffer.

-

Running buffer (e.g., HBS-EP+).

Protocol:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the target protein solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active sites using ethanolamine.

-

-

Binding Analysis:

-

Inject a series of this compound concentrations (analyte) over the immobilized protein surface (ligand) and a reference flow cell.

-

Monitor the change in response units (RU) over time.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Surface Plasmon Resonance Workflow

Fluorescence Polarization/Anisotropy Assay

This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule. It is well-suited for high-throughput screening of ligands.

Objective: To determine the binding affinity of this compound to a fluorescently labeled target protein or a labeled ligand that is displaced by this compound.

Materials:

-

Fluorescently labeled target protein or a fluorescently labeled ligand.

-

This compound solutions at various concentrations.

-

Assay buffer.

-

Microplate reader with fluorescence polarization capabilities.

Protocol:

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescently labeled protein or ligand.

-

Add increasing concentrations of this compound.

-

Include control wells with only the labeled molecule and buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization or anisotropy of each well using the plate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 or Kd.

-

Fluorescence Polarization Assay Principle

Conclusion

While specific data for this compound is lacking, the information available for related compounds from Curcuma zedoaria provides a solid foundation for initiating protein binding studies. The protocols outlined above for ITC, SPR, and fluorescence polarization offer robust methods to characterize the interaction of this compound with its potential protein targets. Such studies will be instrumental in understanding its biological activities and evaluating its therapeutic potential.

References

Troubleshooting & Optimization

Dihydropyrocurzerenone in DMSO: A Technical Guide for Cell Culture Applications

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using Dihydropyrocurzerenone dissolved in Dimethyl Sulfoxide (DMSO) for cell culture experiments. The following information addresses common challenges and provides standardized protocols to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of nonpolar compounds. It is advisable to prepare a high-concentration stock solution in 100% sterile-filtered DMSO.[1]

Q2: I'm observing a precipitate in my cell culture media after adding my this compound-DMSO solution. What is the cause?

Precipitation, often called "crashing out," is a common issue when adding a DMSO-solubilized hydrophobic compound to an aqueous cell culture medium.[2] This occurs because the compound's solubility drastically decreases as the DMSO is diluted in the aqueous environment.[2][3] Key factors influencing precipitation include the final concentration of the compound, the dilution method, and the temperature of the media.[1][2]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

High concentrations of DMSO can be toxic to cells.[1][4] For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[1][5][6] However, sensitive cell lines, particularly primary cells, may require a lower concentration, at or below 0.1%.[7][8] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[7]

Q4: How should I store my this compound-DMSO stock solution?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5] This minimizes degradation and maintains the integrity of the compound.

Troubleshooting Guide: Compound Precipitation

Immediate or delayed precipitation of this compound in cell culture media is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a dose-response experiment starting with a lower concentration.[1][2] |

| Rapid Dilution | Adding a concentrated DMSO stock directly to the culture medium can cause a rapid solvent exchange, leading to precipitation. | Employ a serial or stepwise dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) media or PBS, then add this to the final volume.[1][2][7] Add the stock solution drop-wise while gently swirling or vortexing the medium.[1][2] |

| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2][7] |

| Interaction with Media Components | The compound may interact with components in the serum or media, forming insoluble complexes. | Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. The use of a carrier protein like bovine serum albumin (BSA) can also help increase solubility.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.

-

Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, brief sonication or gentle warming in a 37°C water bath can aid dissolution.[7][9]

-

Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5]

Protocol 2: Preparation of a Working Solution and Dilution in Cell Culture Media

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.[1]

-

Warm Media: Warm the required volume of complete cell culture medium to 37°C.[1]

-

Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the high-concentration stock solution to an intermediate concentration in pre-warmed media or 100% DMSO.[1][2]

-

Final Dilution: While gently swirling the pre-warmed medium, add the stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.[1] Ensure the final DMSO concentration remains within the tolerated range for your specific cell line (typically ≤0.5%).[1][5]

-

Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[2]

Protocol 3: Determining Maximum Soluble Concentration and DMSO Toxicity

To ensure reliable experimental results, it is essential to determine the maximum soluble concentration of this compound and the non-toxic concentration of DMSO for your specific cell line.

-

Prepare Serial Dilutions: Prepare a serial dilution of the this compound-DMSO stock in your complete cell culture medium in a 96-well plate.[2] Include a vehicle control with corresponding concentrations of DMSO alone.

-

Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[2] For a quantitative measurement, the absorbance can be read at 600 nm, where an increase indicates precipitation.[2]

-

Determine Cell Viability: In a parallel plate with your cells, treat them with the same serial dilutions and vehicle controls. Assess cell viability using a standard method (e.g., MTT, XTT, or trypan blue exclusion) after the desired incubation period.

-

Analyze Results: The highest concentration of this compound that remains in solution without causing significant cell death (compared to the vehicle control) is your maximum working concentration.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented in publicly available literature, many hydrophobic compounds interact with intracellular signaling cascades. The following diagram illustrates a hypothetical workflow for investigating the effect of a compound on a generic signaling pathway.

Caption: Experimental workflow and hypothetical signaling pathway.

The following diagram illustrates the logical steps for troubleshooting precipitation issues.

Caption: Troubleshooting logic for precipitation issues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lifetein.com [lifetein.com]

- 9. selleckchem.com [selleckchem.com]

How to improve Dihydropyrocurzerenone stability in solution

Welcome to the technical support center for Dihydropyrocurzerenone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a furanosesquiterpene, a class of natural products known for their diverse biological activities.[1][2] As with many sesquiterpenes, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidative or hydrolytic agents.

Q2: My this compound solution seems to be losing activity over time. What are the likely causes?

Loss of activity is often due to chemical degradation. For furanosesquiterpenes, the primary degradation pathways are typically oxidation, hydrolysis, and photodegradation.[3][4] The furan (B31954) ring and other reactive functional groups within the molecule can be susceptible to these reactions, leading to the formation of inactive byproducts.

Q3: How does pH affect the stability of this compound in solution?

The stability of sesquiterpene lactones, a related class of compounds, has been shown to be pH-dependent.[3] Generally, neutral to alkaline conditions (pH 7.4 and above) can promote hydrolysis of ester or lactone functionalities, if present. While this compound is not a lactone, its furan ring may also exhibit pH-dependent stability. It is recommended to conduct pH stability studies to determine the optimal pH range for your experiments. Some related compounds are more stable at a slightly acidic pH of 5.5.[3]

Q4: Is this compound sensitive to light?

Many organic molecules, particularly those with conjugated systems, are susceptible to photodegradation.[4] Exposure to ambient or UV light can induce photochemical reactions, leading to the degradation of the compound. It is best practice to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: What is the best way to prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C and protect them from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

| Possible Cause | Troubleshooting Step |

| Degradation in culture medium | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in the medium over the duration of your assay. |

| Interaction with media components | Some components in cell culture media, such as serum proteins, can bind to small molecules and affect their availability and stability. Consider using a serum-free medium for your experiments if possible, or perform control experiments to assess the impact of serum. |

| pH shift in culture medium | The pH of cell culture medium can change over time due to cellular metabolism. Monitor the pH of your cultures and ensure it remains within the optimal range for both your cells and the stability of this compound. |

Issue 2: Precipitate formation in aqueous solutions.

| Possible Cause | Troubleshooting Step |

| Low aqueous solubility | This compound may have limited solubility in aqueous buffers. Try using a co-solvent such as DMSO or ethanol, but ensure the final concentration of the organic solvent is compatible with your experimental system. The use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 20) can also improve aqueous solubility and stability. |

| Compound degradation | The precipitate could be a degradation product that is less soluble than the parent compound. Analyze the precipitate by techniques such as HPLC or LC-MS to identify its composition. |

Experimental Protocols